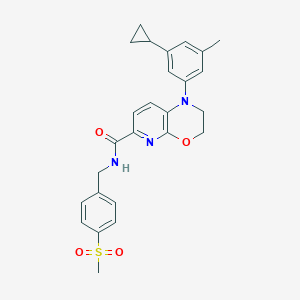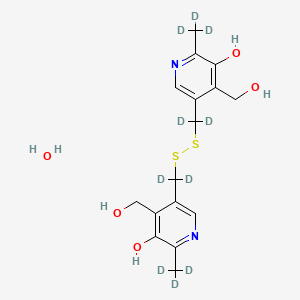
Pyritinol-d10 (dihydrochloride hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyritinol-d10 (dihydrochloride hydrate) is a labeled analog of pyritinol, a semi-synthetic molecule synthesized by combining two molecules of pyridoxine (vitamin B6) with a disulfide linkage. Pyritinol is known for its nootropic properties and is used to treat cognitive disorders and learning disabilities . The deuterated form, Pyritinol-d10, is used in scientific research to study the pharmacokinetics and metabolism of pyritinol.
準備方法
Synthetic Routes and Reaction Conditions
Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The process involves the oxidation of pyridoxine to form the disulfide bond . The deuterated form, Pyritinol-d10, is prepared by incorporating deuterium atoms into the pyridoxine molecules before the disulfide linkage is formed.
Industrial Production Methods
Industrial production of Pyritinol-d10 (dihydrochloride hydrate) involves large-scale synthesis of deuterated pyridoxine followed by the formation of the disulfide linkage. The compound is then converted to its dihydrochloride hydrate form for stability and ease of handling .
化学反応の分析
Types of Reactions
Pyritinol-d10 (dihydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bond involves the oxidation of pyridoxine.
Reduction: The disulfide bond can be reduced back to the thiol form.
Substitution: The compound can undergo substitution reactions at the pyridoxine rings.
Common Reagents and Conditions
Oxidizing agents: Used for the formation of the disulfide bond.
Reducing agents: Used for breaking the disulfide bond.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include the reduced thiol form of pyritinol and various substituted derivatives of pyridoxine .
科学的研究の応用
Pyritinol-d10 (dihydrochloride hydrate) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyritinol.
Neuropharmacology: Investigating the effects of pyritinol on neurotransmitter pathways and brain function.
Cognitive Disorders: Researching the potential therapeutic effects of pyritinol in treating cognitive disorders such as Alzheimer’s disease and dementia.
Antioxidant and Anti-inflammatory Studies: Exploring the antioxidant and anti-inflammatory properties of pyritinol.
作用機序
Pyritinol-d10 (dihydrochloride hydrate) exerts its effects by regulating signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . It acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving blood flow to the brain . The compound’s molecular targets include neurotransmitter receptors and enzymes involved in oxidative stress pathways .
類似化合物との比較
Similar Compounds
Piracetam: Another nootropic agent used to enhance cognitive function.
Co-dergocrine: Used to improve cerebral blood flow and cognitive function.
Meclophenoxate: A nootropic agent with antioxidant properties.
Uniqueness of Pyritinol-d10
Pyritinol-d10 is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. Its dual action as a cognitive enhancer and antioxidant makes it a valuable compound in neuropharmacology research .
特性
分子式 |
C16H22N2O5S2 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |
InChI |
InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |
InChIキー |
ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])SSC([2H])([2H])C2=CN=C(C(=C2CO)O)C([2H])([2H])[2H].O |
正規SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


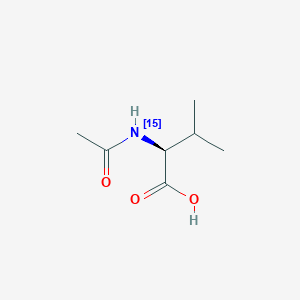
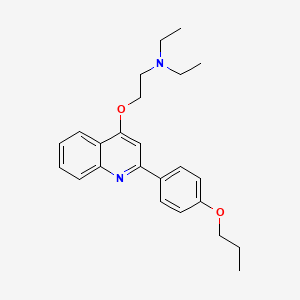

![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
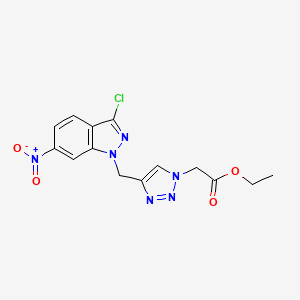
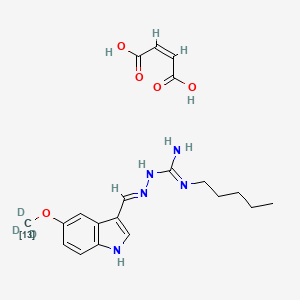
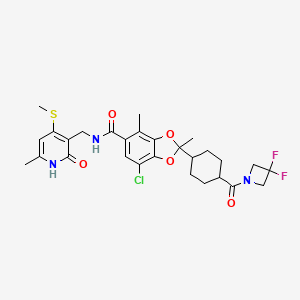

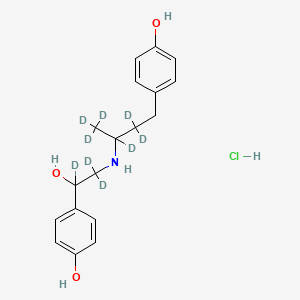
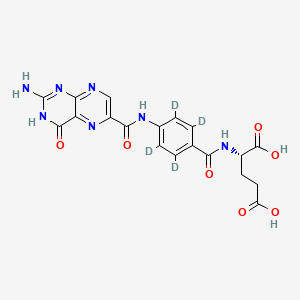

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
